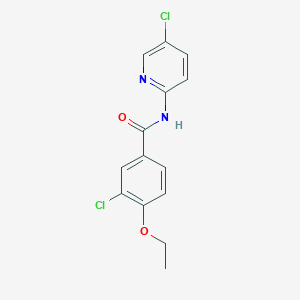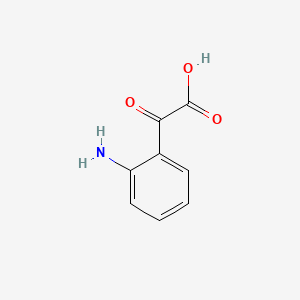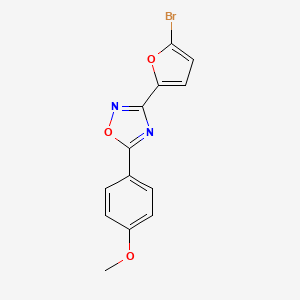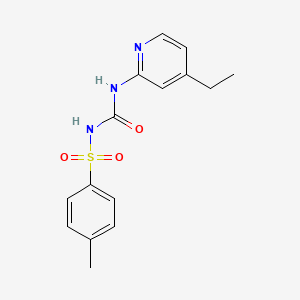
3-chloro-N-(5-chloro-2-pyridinyl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(5-chloro-2-pyridinyl)-4-ethoxybenzamide is a carbonyl compound and an organohalogen compound.
Scientific Research Applications
Gastroprokinetic Activity
3-chloro-N-(5-chloro-2-pyridinyl)-4-ethoxybenzamide and its derivatives have been explored for their gastroprokinetic activity. Compounds derived from it showed potent gastric emptying activity, indicating potential applications in treating gastrointestinal disorders (Morie et al., 1995).
Serotonin-3 Receptor Antagonism
This compound and its variants were synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity. Some derivatives showed potent 5-HT3 receptor antagonistic activity without 5-HT4 receptor binding affinity, making them potential candidates for treating conditions related to serotonin imbalance (Harada et al., 1995).
Anticancer Potential
Some derivatives of 3-chloro-N-(5-chloro-2-pyridinyl)-4-ethoxybenzamide have been investigated for their cytotoxicity against various cancer cell lines, including human monocytic leukemia cells. This suggests its potential role in cancer treatment (Hour et al., 2007).
Molecular Structure Studies
The molecular structure and reactivity of similar compounds have been extensively studied, providing insights into their physical and chemical properties. Such studies are crucial in understanding the interaction of these compounds with biological systems (Murthy et al., 2017).
Drug Metabolism and Transformation
Studies have been conducted to understand the transformation and metabolism of drugs related to 3-chloro-N-(5-chloro-2-pyridinyl)-4-ethoxybenzamide in biological systems, such as in rabbits. This research is vital for drug development and safety (Arita et al., 1970).
Synthesis and Characterization
Various methods have been developed for the synthesis and characterization of this compound and its derivatives. These methods are fundamental for pharmaceutical development and for understanding the properties of the compound (Zhao, 2002).
properties
Molecular Formula |
C14H12Cl2N2O2 |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-chloro-N-(5-chloropyridin-2-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-2-20-12-5-3-9(7-11(12)16)14(19)18-13-6-4-10(15)8-17-13/h3-8H,2H2,1H3,(H,17,18,19) |
InChI Key |
RBIAGCKCFJYTQH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-2-phenyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1226511.png)

![3-[5-(4-Hydroxydithiolan-3-yl)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B1226513.png)
![3-chloro-6-methyl-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B1226514.png)


![2-[(4-chlorophenyl)methylthio]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B1226518.png)


![2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B1226525.png)


![4-[cyclohexyl(methyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide](/img/structure/B1226535.png)
![6-[2-(2-methoxyphenyl)imino-3-(2-oxolanylmethyl)-4-thiazolyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1226537.png)